2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
CAS No.:
Cat. No.: VC9645968
Molecular Formula: C12H8F3N3O
Molecular Weight: 267.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F3N3O |
|---|---|
| Molecular Weight | 267.21 g/mol |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
| Standard InChI | InChI=1S/C12H8F3N3O/c1-18-11(19)7-5-16-10-6(9(7)17-18)3-2-4-8(10)12(13,14)15/h2-5,17H,1H3 |
| Standard InChI Key | IXYLFBPCALPSNU-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
| Canonical SMILES | CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Effects
The compound belongs to the pyrazoloquinoline family, characterized by a pyrazole ring fused to a quinoline system. The pyrazole moiety (positions 1–3) is fused at the [4,3-c] position of the quinoline, creating a bicyclic framework with partial saturation at the quinoline’s 1,2-positions. Key substituents include:
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Methyl group at position 2: Enhances steric bulk and modulates electronic properties.
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Trifluoromethyl group at position 6: Introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity .
The molecular formula C₁₂H₈F₃N₃O (MW: 267.21 g/mol) reflects a planar structure with potential for π-π stacking interactions, as inferred from similar quinoline derivatives.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₃N₃O |
| Molecular Weight | 267.21 g/mol |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
| SMILES | CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3C(F)(F)F |
| Topological Polar Surface Area | 58.7 Ų |
Spectroscopic Characterization
While experimental spectral data for this compound is unavailable, analogous pyrazoloquinolines exhibit:
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¹H NMR: Distinct signals for aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and NH protons (δ 10–12 ppm) .
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¹³C NMR: Carbonyl resonances near δ 160–170 ppm and CF₃ signals at δ 120–125 ppm (quartet, J = 270–280 Hz) .
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MS (ESI+): Predominant [M+H]⁺ peak at m/z 268.1, with fragmentation patterns indicating loss of CO (44 Da) and CF₃ (69 Da).
Synthetic Methodologies
Friedländer Condensation
A plausible route involves Friedländer condensation between o-aminoaryl ketones and pyrazolone derivatives. For example:
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React 5-(trifluoromethyl)anthranilic acid with acetylacetone to form a quinoline intermediate.
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Cyclize with methylhydrazine under acidic conditions to yield the pyrazolo[4,3-c]quinoline core .
Scheme 1: Hypothetical Synthesis
Catalyst-Free Coupling
Recent advances in solvent-free methodologies (e.g., coupling of 2-methyl quinazolinones with trifluoroacetyl coumarins) suggest potential adaptations for constructing the trifluoromethyl-substituted quinoline moiety . This approach avoids metal catalysts, aligning with green chemistry principles.
Post-Functionalization
| Compound | Activity (IC₅₀/GI₅₀) | Target |
|---|---|---|
| HSD1787 | 0.1 μM | Breast cancer (MDA-MB-231) |
| Analogous trifluoromethyl PQ | 2.5 μM | C. albicans |
Analytical and Computational Insights
Density Functional Theory (DFT)
Computational modeling predicts:
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HOMO-LUMO gap: ~4.2 eV, indicating moderate electronic stability.
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Electrostatic potential: Localized negative charge at the carbonyl oxygen, suggesting hydrogen-bonding sites for target binding .
Industrial and Environmental Considerations
Scalability Challenges
Introducing the trifluoromethyl group at position 6 requires high-pressure fluorination reactors, increasing production costs. Continuous-flow systems may mitigate these challenges by improving heat and mass transfer .
Ecotoxicology
No data exists for this compound, but perfluorinated analogs show persistence in aquatic systems. Recommended biodegradability studies include OECD 301F (ready biodegradability) and 305 (bioaccumulation).
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